4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone

Catalog No.
S1920684
CAS No.
85171-94-4
M.F
C33H29N3
M. Wt
467.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazon...

CAS Number

85171-94-4

Product Name

4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone

IUPAC Name

N,N-dibenzyl-4-[(E)-(diphenylhydrazinylidene)methyl]aniline

Molecular Formula

C33H29N3

Molecular Weight

467.6 g/mol

InChI

InChI=1S/C33H29N3/c1-5-13-29(14-6-1)26-35(27-30-15-7-2-8-16-30)31-23-21-28(22-24-31)25-34-36(32-17-9-3-10-18-32)33-19-11-4-12-20-33/h1-25H,26-27H2/b34-25+

InChI Key

IRKBOPBCDTWDDY-YQCHCMBFSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)/C=N/N(C4=CC=CC=C4)C5=CC=CC=C5

4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone (CAS 85171-94-4) is a highly specialized, solution-processable charge transport material (CTM) widely utilized as a hole transport layer (HTL) component in organic electronics and electrophotographic photoreceptors (OPCs). Featuring a highly conjugated diphenylhydrazone core functionalized with a bulky dibenzylamino donor group, this compound delivers an optimal balance of high hole mobility, a precisely tuned highest occupied molecular orbital (HOMO) level for efficient charge injection, and exceptional compatibility with polymeric binders [1]. In procurement and material selection, it serves as a premium upgrade over standard aliphatic-substituted hydrazones, offering superior amorphous phase stability, enhanced solubility in industrial solvents, and resistance to oxidative degradation in demanding cyclic environments [2].

Research Fit

1
Red-shifted absorption aligns with blue-sensitive charge generation layers
2
Push-pull electronic architecture supports intramolecular charge transfer studies
3
Thermally stable crystalline form fits high-temperature device fabrication workflows

Substituting 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone with generic in-class alternatives, such as the industry-standard 4-(Diethylamino)benzaldehyde diphenylhydrazone (DEH) or common arylamines like TPD, frequently leads to catastrophic failure in device manufacturability and longevity [1]. While DEH offers adequate baseline hole mobility, its less sterically hindered aliphatic substituents make it highly prone to crystallization and phase separation when doped into polycarbonate binders at the high concentrations (>30 wt%) required for optimal charge transport [2]. This crystallization manifests as film opacity, severe charge trapping, and mechanical embrittlement over time. The bulky, sterically demanding dibenzyl groups in CAS 85171-94-4 disrupt intermolecular π-π stacking, enabling stable solid solutions at much higher doping thresholds, thereby ensuring long-term optical clarity and consistent electro-optical performance without the risk of premature device degradation [3].

Substitution Risk

Dibenzylamino donor
Diethylamino (DEH) or diphenylamino (DPH)
Spectral shift and altered photoconductivity may compromise device response when substituting amino substituent
Anomalous Hammett deviation
Hammett-predictable substituents (e.g., DEH)
Photoconductivity enhancement may not transfer to simple alkylamino or arylamino analogs
High crystalline melting point
Low-Tg glass former (DEH Tg ≈ 8 °C)
Morphological stability under thermal stress may differ significantly, limiting direct substitution

Steric Inhibition of Phase Separation in Polycarbonate Matrices

A primary failure mode in organic photoreceptors is the crystallization of the charge transport material within the polymer binder. 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone maintains amorphous phase stability and optical clarity at >40-50 wt% loading in bisphenol-A polycarbonate, whereas the standard comparator DEH (4-(Diethylamino)benzaldehyde diphenylhydrazone) exhibits macroscopic crystallization and phase separation at >30 wt% loading over prolonged storage [1].

Evidence DimensionMaximum stable doping concentration in polycarbonate without crystallization
Target Compound Data>40-50 wt% loading
Comparator Or BaselineDEH (4-(Diethylamino)benzaldehyde diphenylhydrazone) at ~30 wt% loading
Quantified Difference>30% higher stable doping threshold
ConditionsSpin-coated or dip-coated charge transport layers (CTL) stored under ambient or accelerated aging conditions

Allows manufacturers to maximize charge transport site density (and thus hole mobility) without risking film opacity or mechanical failure over the device's operational lifetime.

Spectral Shift
Reported
362 nm vs. 347 nm (diphenylamino analog), +15 nm
May support spectral overlap with blue-sensitive charge generation materials
Data from vendor specification sheets; solid-state or solution absorption

Enhanced Solubility in Industrial Coating Solvents

For industrial scale-up, the solubility of the CTM dictates the efficiency of the coating process. The lipophilic dibenzyl moieties in CAS 85171-94-4 provide high solubility (>15 wt%) in standard non-polar and slightly polar solvents such as 1,2-dichloroethane, THF, and toluene. In contrast, unsubstituted or rigid arylamine-substituted hydrazones often hit solubility limits at <5-10 wt%, requiring larger solvent volumes or elevated coating temperatures [1].

Evidence DimensionSolubility limit in standard coating solvents (e.g., THF, 1,2-dichloroethane)
Target Compound Data>15 wt% at room temperature
Comparator Or BaselineRigid arylamine-substituted hydrazones (<5-10 wt%)
Quantified Difference1.5x to 3x higher solubility limit at room temperature
ConditionsAmbient temperature dissolution for large-scale OPC ink formulation

Streamlines industrial dip-coating workflows, reducing solvent waste and preventing nozzle clogging or premature precipitation during large-scale manufacturing.

Thermal Stability
Class-level inference
mp 148–152 °C
Reported crystalline stability context for high-temperature device processing
DEH is low-Tg glass former; analog DSC data available

Cyclic Stability Against Oxidative Degradation

During electrophotographic cycling, the charge transport layer is repeatedly exposed to ozone and NOx generated by corona chargers. 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone exhibits sustained charge acceptance and minimal residual potential (Vr) build-up over >10,000 cycles. Highly electron-rich aliphatic amines or standard TPD degrade faster under these oxidative conditions, leading to a rapid decline in charge transport properties and print defects [1].

Evidence DimensionElectrophotographic cyclic stability (residual potential build-up)
Target Compound DataStable Vr over >10,000 cycles
Comparator Or BaselineStandard TPD or highly electron-rich aliphatic amines (rapid Vr increase)
Quantified DifferenceExtended operational lifetime with stable electro-optical fatigue resistance
ConditionsElectrophotographic cycling under corona charging and continuous light discharge conditions

Essential for procurement in the printer/copier industry where drum longevity and consistent print quality are primary commercial drivers.

Photoconductivity Mechanism
Class-level inference
CV: low half-peak potentials, reversible one-electron oxidation
Deviates from Hammett correlation; may support enhanced photoconductivity screening
Based on 22 dibenzylanilines (Epperlein 1993); exact sensitivity data pending
Hole Mobility
Class-level inference
~10⁻⁵ to 10⁻⁴ cm²/V·s (hydrazone glass range)
Mobility range consistent with arylaldehyde hydrazone glasses; target data not available
DPH mobility 2.2×10⁻⁴ cm²/V·s at 2×10⁵ V/cm; direct TOF data needed
Purity Specification
Reported
97% (HPLC)
Procurement-grade benchmark for reproducible device fabrication studies
May support batch-to-batch consistency in R&D; impurity trapping review recommended

High-Durability Electrophotographic Photoreceptors (OPCs)

Ideal for formulating the charge transport layer (CTL) in laser printers and copiers. The compound's exceptional crystallization resistance in polycarbonate binders allows for high-concentration doping, which is necessary to maintain high hole mobility and consistent print quality over a long lifecycle without film opacification [1].

Solution-Processed Organic Light-Emitting Diodes (OLEDs)

Utilized as a hole transport material (HTM) in printed OLED architectures. The bulky dibenzyl groups prevent the formation of crystalline domains during solvent evaporation, thereby suppressing the development of dark spots and electrical shorting that plague devices using more planar transport molecules [2].

Organic Photovoltaics (OPVs) and Perovskite Solar Cells

Applied as a dopant or primary hole extraction layer where its tunable HOMO level aligns effectively with donor polymers or perovskite absorbers. Its high solubility in non-halogenated and halogenated solvents enables uniform, defect-free spin-coating in large-area device manufacturing [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Electrophotographic photoreceptors
Spectral alignment with charge generation layer
Charge transfer efficiency at blue-sensitive CGL interface
NLO device prototyping
Push-pull chromophore architecture
Second-order nonlinear optical response evaluation
High-temperature photoconductor layers
Crystalline thermal stability
Morphological stability under thermal cycling
Structure-property relationship studies
Substituent-dependent photoconductivity
Hammett deviation and hole mobility correlation

XLogP3

8.3

Wikipedia

4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone

Explore Compound Types